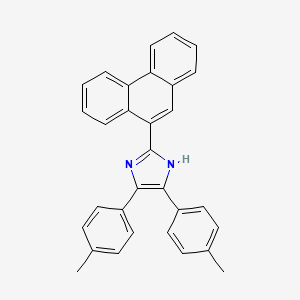
4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes or ketones with amines in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to DNA, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Diphenyl-2-(phenanthren-9-YL)-1H-imidazole
- 4,5-Bis(4-chlorophenyl)-2-(phenanthren-9-YL)-1H-imidazole
- 4,5-Bis(4-methoxyphenyl)-2-(phenanthren-9-YL)-1H-imidazole
Uniqueness
4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
835651-61-1 |
|---|---|
Formule moléculaire |
C31H24N2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
4,5-bis(4-methylphenyl)-2-phenanthren-9-yl-1H-imidazole |
InChI |
InChI=1S/C31H24N2/c1-20-11-15-22(16-12-20)29-30(23-17-13-21(2)14-18-23)33-31(32-29)28-19-24-7-3-4-8-25(24)26-9-5-6-10-27(26)28/h3-19H,1-2H3,(H,32,33) |
Clé InChI |
HZFCROQRAYCJQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


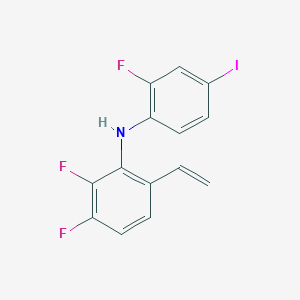
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
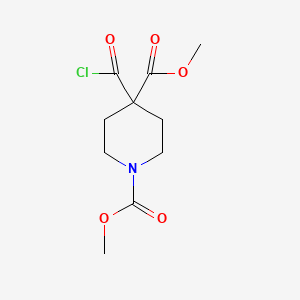
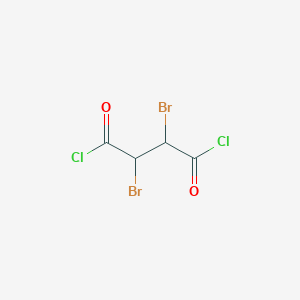
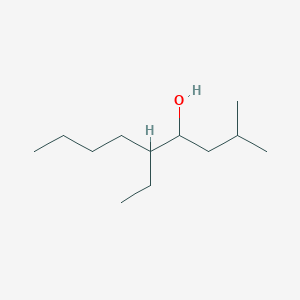

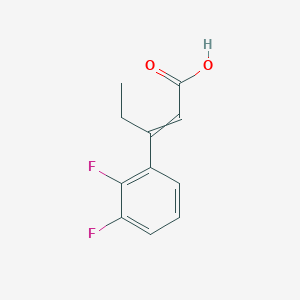
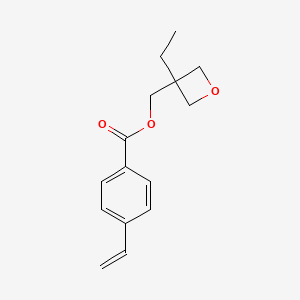
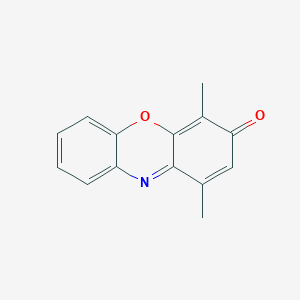
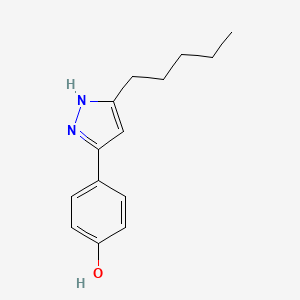
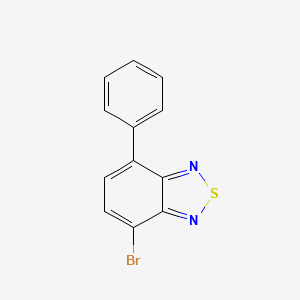
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)

